molecular formula C10H12ClN3O B12346171 5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one

5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one

Cat. No.: B12346171
M. Wt: 225.67 g/mol
InChI Key: PAFVADYIULJZNZ-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one is an organic compound belonging to the class of diazinanes This compound is characterized by the presence of a pyridine ring substituted with chlorine and methyl groups, and a diazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is chlorinated and methylated.

    Formation of Diazinanone Ring: The pyridine derivative is then reacted with appropriate reagents to form the diazinanone ring. This step often involves cyclization reactions under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Processes: Automation is employed to ensure consistent quality and yield of the compound.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine and methyl groups on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: New compounds with substituted functional groups on the pyridine ring.

Scientific Research Applications

5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one has a wide range of applications in scientific research, including:

Chemistry

    Catalysis: The compound is used as a catalyst in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes.

    Biological Assays: It is used in assays to study biological processes and interactions.

Medicine

    Drug Development: The compound is explored for its potential therapeutic properties.

    Pharmacology: It is used in pharmacological studies to understand its effects on biological systems.

Industry

    Material Science: The compound is used in the development of new materials with specific properties.

    Agriculture: It is studied for its potential use in agricultural applications, such as pesticides.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Modulate Pathways: Affect biochemical pathways by interacting with key proteins.

    Cellular Effects: Induce cellular responses through its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-methyl-2-pyridin-2-ylpyrimidin-4-amine: A compound with a similar pyridine and pyrimidine structure.

    5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl: Another compound with a chlorinated pyridine ring.

Uniqueness

5-Chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one is unique due to its specific diazinanone ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

5-chloro-6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one

InChI

InChI=1S/C10H12ClN3O/c1-6-8(11)10(15)14-9(13-6)7-2-4-12-5-3-7/h2-6,8-9,13H,1H3,(H,14,15)

InChI Key

PAFVADYIULJZNZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(N1)C2=CC=NC=C2)Cl

Origin of Product

United States

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